2-phenoxy-N-phenyl-3-Pyridinecarboxamide
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Overview
Description
2-phenoxy-N-phenyl-3-Pyridinecarboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a pyridine ring substituted with a phenoxy group and a phenyl group attached to the carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-phenyl-3-Pyridinecarboxamide typically involves the reaction of 2-phenoxypyridine-3-carboxylic acid with aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-phenyl-3-Pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The phenoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-phenoxy-N-phenyl-3-Pyridinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-phenyl-3-Pyridinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-[3-(trifluoromethyl)phenoxy]-3-pyridinecarboxamide
- N-phenyl-2-[4-(trifluoromethyl)phenoxy]-3-pyridinecarboxamide
Uniqueness
2-phenoxy-N-phenyl-3-Pyridinecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
289500-13-6 |
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Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-phenoxy-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H14N2O2/c21-17(20-14-8-3-1-4-9-14)16-12-7-13-19-18(16)22-15-10-5-2-6-11-15/h1-13H,(H,20,21) |
InChI Key |
QJJFTJAQFNGRCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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